(3-Methoxyisoxazol-5-yl)methanamine hydrochloride
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Overview
Description
(3-Methoxyisoxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H8N2O2·HCl. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α,β-acetylenic oximes to form substituted isoxazoles . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using eco-friendly and cost-effective catalysts. The use of metal-free synthetic routes is also being explored to reduce the environmental impact and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyisoxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
(3-Methoxyisoxazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (3-Methoxyisoxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of (3-Methoxyisoxazol-5-yl)methanamine hydrochloride, known for its presence in various pharmaceuticals.
3,5-Dimethylisoxazole: Another derivative of isoxazole with different substituents, used in medicinal chemistry.
5-Methylisoxazole-3-carboxylic acid: A compound with similar structural features, used in organic synthesis
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9ClN2O2 |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-8-5-2-4(3-6)9-7-5;/h2H,3,6H2,1H3;1H |
InChI Key |
AHQBCIYYGDJUFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CN.Cl |
Origin of Product |
United States |
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